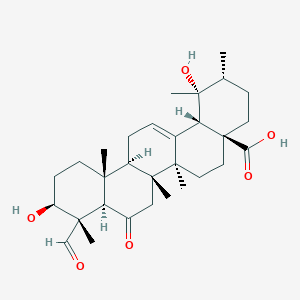

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Description

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHKBYFDFSIXJN-WQMBMQKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Natural Sources, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a bioactive pentacyclic triterpenoid belonging to the ursane family.[1] These complex natural products are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, and a detailed exploration of its therapeutic potential, supported by available data and protocols for its isolation and analysis.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Uncaria genus, commonly known as Cat's Claw, and the Aria genus. The concentration of this and other triterpenoids can vary based on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Plant Part(s) | Geographic Distribution | Reference(s) |

| Uncaria tomentosa | Rubiaceae | Stem bark, Root bark | South and Central America | [2][3][4] |

| Aria edulis | Rosaceae | Not specified | East Asia | [2] |

| Uncaria sessilifructus | Rubiaceae | Herbs | Southeast Asia | [5] |

The presence of this compound in the bark and herbaceous parts of these plants suggests a role in the plant's defense mechanisms.[6]

Biosynthesis of Ursane-Type Triterpenoids: The Scientific Foundation for Isolation

Understanding the biosynthetic pathway of this compound is fundamental to appreciating its natural origin and developing effective isolation strategies. Ursane-type triterpenoids are synthesized via the mevalonate (MVA) pathway in the plant cytoplasm and endoplasmic reticulum.[7]

The key stages of this pathway are:

-

Formation of the Precursor: The pathway begins with the synthesis of the linear C30 precursor, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7]

-

Cyclization to the Ursane Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by the enzyme α-amyrin synthase (α-AS) . This enzyme facilitates a series of protonation, cyclization, and rearrangement reactions to form the characteristic pentacyclic α-amyrin scaffold.[8][9]

-

Oxidative Modifications: Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and other enzymes to introduce hydroxyl and oxo functionalities at specific positions on the ursane skeleton, ultimately leading to the formation of this compound.[7]

Isolation and Purification: A Generalized Protocol

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a generalized approach based on the extraction of similar triterpenoids from Uncaria species can be effectively employed. The following protocol is a composite of established methods and should be optimized for specific laboratory conditions and starting materials.

Step 1: Preparation of Plant Material

-

Drying: Air-dry the plant material (e.g., stem bark of Uncaria tomentosa) in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

-

Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

The choice of solvent is critical for the efficient extraction of triterpenoids. Medium polarity solvents are generally most effective.

-

Maceration:

-

Submerge the powdered plant material in 80% ethanol-water solution (v/v) at a 1:10 solid-to-liquid ratio in a sealed container.[7]

-

Agitate the mixture at room temperature for 48-72 hours.

-

-

Soxhlet Extraction (for higher efficiency):

-

Place the powdered plant material in a cellulose thimble and perform continuous extraction with methanol for 24-48 hours.[10]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[7]

-

Step 3: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and ethyl acetate.

-

Fractionation: Apply the crude extract to the top of the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine fractions showing the presence of the target compound (based on co-chromatography with a reference standard, if available).

-

Final Purification: Subject the enriched fraction to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its characterization and for designing analytical and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₄O₆ | [2] |

| Molecular Weight | 500.7 g/mol | [2] |

| XLogP3 | 3.5 | [2] |

| Physical Description | White to off-white powder | [11] |

| Melting Point | 260-262 °C | [12] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [5][12] |

Biological Activities and Therapeutic Potential

While extensive pharmacological studies on this compound are limited, research on structurally similar ursane-type triterpenoids and preliminary data suggest potential therapeutic applications in several areas.

Anti-inflammatory, Antioxidant, and Anti-tumor Activities

Ursane-type triterpenoids are widely reported to possess anti-inflammatory, antioxidant, and anti-tumor properties.[12] The biological activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. However, specific quantitative data for the title compound is sparse. One study reported that 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid (a stereoisomer) showed no significant inhibitory activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values greater than 100 µg/mL.[13]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, which lacks the 23-oxo group, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B).[11] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[11] The IC50 value for PTP1B inhibition by this related compound was reported to be 48.2 µM.[13] This suggests that this compound may also possess anti-diabetic properties.

Conclusion and Future Directions

This compound is a naturally occurring ursane-type triterpenoid with potential, yet underexplored, therapeutic applications. The available data, primarily from studies on structurally related compounds, suggest that it may be a valuable lead compound for the development of new drugs, particularly for metabolic disorders.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the purified compound in a range of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Optimization of Isolation Protocols: Development of a high-yield, scalable protocol for the isolation of this compound from its natural sources.

-

Semi-synthesis of Derivatives: Exploration of the semi-synthesis of novel derivatives to enhance potency and selectivity.

This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the promising therapeutic potential of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. α-Amyrin synthase. [Link]

-

PubMed Central. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae. [Link]

-

ChemBK. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid. [Link]

-

Rain-Tree. Presence of Compounds in Cat's claw (Uncaria tomentosa). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-seco-amyrin synthase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:261768-88-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. α-amyrin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. α-amyrin synthase - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

This guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a complex pentacyclic triterpenoid of the ursane type. This molecule has been isolated from natural sources such as Uncaria tomentosa and Aria edulis.[1] The process of determining its intricate three-dimensional structure serves as an exemplary case study for researchers, scientists, and professionals in drug development and natural product chemistry.

Our approach is grounded in the principles of scientific integrity, providing not just a procedural outline but a deep dive into the causality behind experimental choices. Each step is designed to be self-validating, ensuring the robustness of the final structural assignment.

Foundational Analysis: From Natural Source to Purified Analyte

The journey to elucidating the structure of a natural product begins with its isolation and purification. The choice of methodology is critical and is dictated by the physicochemical properties of the target molecule and the matrix from which it is being extracted.

Extraction and Preliminary Fractionation

Given the polar nature imparted by its hydroxyl and carboxylic acid functionalities, a solvent-based extraction is the logical starting point.

Experimental Protocol: Extraction and Liquid-Liquid Partitioning

-

Maceration: The dried and powdered plant material (e.g., bark or leaves of Uncaria tomentosa) is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This choice is predicated on the "like dissolves like" principle, ensuring efficient extraction of the polyhydroxylated triterpenoid.

-

Solvent Removal: The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate). This step separates compounds based on their differential solubility. This compound, with its moderate polarity, is expected to concentrate in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction from solvent partitioning is a complex mixture requiring further separation. A multi-step chromatographic approach is essential for isolating the target compound in high purity.

Experimental Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate to gradually elute compounds of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. This step effectively removes smaller and larger molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape and resolution.

Spectroscopic Interrogation: Unveiling the Molecular Architecture

With the purified compound in hand, a suite of spectroscopic techniques is employed to piece together its structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as insights into its substructures through fragmentation analysis.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is paramount for determining the exact mass of the molecule. For this compound, HRESIMS would reveal a molecular formula of C₃₀H₄₄O₆.[1]

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a fragmentation pattern that is characteristic of the ursane skeleton. Key fragmentation pathways for ursane-type triterpenoids often involve retro-Diels-Alder (RDA) reactions in the C-ring, providing valuable structural information.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₃₀H₄₄O₆ | Determined by HRESIMS, establishes the elemental composition. |

| Molecular Weight | 500.7 g/mol | Confirms the overall mass of the molecule.[1] |

| Key MS/MS Fragments | Varies | Provides evidence for the ursane skeleton and the location of functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| ~3400 (broad) | O-H (hydroxyl, carboxylic acid) | Presence of hydroxyl and carboxylic acid groups. |

| ~2930 | C-H (alkane) | Indicates the presence of a saturated hydrocarbon skeleton. |

| ~1730 | C=O (aldehyde/ketone) | Suggests the presence of carbonyl functionalities. |

| ~1690 | C=O (carboxylic acid) | Confirms the presence of the carboxylic acid group. |

| ~1640 | C=C (alkene) | Indicates the presence of a carbon-carbon double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Provides information about the chemical environment of each proton, including the number of neighboring protons (through spin-spin coupling). Key signals would include those for the olefinic proton, protons attached to carbons bearing hydroxyl groups, and the aldehyde proton.

¹³C NMR and DEPT Spectroscopy: Reveals the number of different carbon atoms in the molecule and their type (CH₃, CH₂, CH, or quaternary C). The chemical shifts of the carbons are indicative of their functionalization.

2D NMR Spectroscopy: A suite of 2D NMR experiments is essential to connect the pieces of the puzzle.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton and the placement of functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.

Table 3: Predicted ¹³C and ¹H NMR Data for Key Functional Groups of this compound (based on related compounds)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 3 | ~78 | ~3.2 (dd, J = 11.0, 4.5) | H-3 to C-1, C-2, C-4, C-5, C-23, C-24 | H-3 to H-2, H-5 |

| 6 | ~210 | - | H-5, H-7 to C-6 | - |

| 12 | ~125 | ~5.3 (t, J = 3.5) | H-12 to C-9, C-11, C-13, C-14, C-18 | H-12 to H-11, H-18 |

| 13 | ~138 | - | H-12, H-18 to C-13 | - |

| 19 | ~75 | ~3.8 (s) | H-19 to C-18, C-20, C-21, C-29, C-30 | H-19 to H-18, H-21 |

| 23 | ~205 | ~9.5 (s) | H-23 to C-3, C-4, C-5, C-24 | H-23 to H-5 |

| 28 | ~180 | - | H-18 to C-28 | - |

Workflow and Logic Visualization

The process of structure elucidation follows a logical and iterative workflow, where data from different analytical techniques are integrated to build a coherent structural model.

Caption: A logical workflow for the isolation and structure elucidation of this compound.

Assembling the Final Structure: A Step-by-Step Narrative

-

Establishing the Core Skeleton: The molecular formula (C₃₀H₄₄O₆) and the characteristic signals in the ¹³C NMR spectrum are indicative of a pentacyclic triterpenoid. The olefinic signals at approximately δ 125 and 138 ppm, along with the corresponding proton signal around δ 5.3 ppm, are hallmarks of the urs-12-ene skeleton.

-

Placing the Functional Groups:

-

The carboxylic acid at C-28 is confirmed by the ¹³C NMR signal around δ 180 ppm and its HMBC correlations with protons on neighboring carbons, such as H-18.

-

The hydroxyl group at C-3 is indicated by the oxymethine proton signal around δ 3.2 ppm and the corresponding carbon signal near δ 78 ppm. Its position is confirmed by HMBC correlations from the methyl protons at C-23 and C-24.

-

The hydroxyl group at C-19 is suggested by the downfield shift of the C-19 carbon to around δ 75 ppm. The stereochemistry is typically determined by NOESY correlations and coupling constants of neighboring protons.

-

The ketone at C-6 is identified by the carbonyl signal around δ 210 ppm and its HMBC correlations with protons at C-5 and C-7.

-

The aldehyde at C-23 is deduced from the proton signal around δ 9.5 ppm and the carbonyl carbon signal near δ 205 ppm. Its position at C-4 is confirmed by HMBC correlations to H-3 and H-5.

-

-

Determining the Stereochemistry: The relative stereochemistry of the chiral centers is established through NOESY experiments, which reveal through-space proximities between protons. For instance, the stereochemistry of the hydroxyl group at C-3 is determined by the NOESY correlations of the H-3 proton. The characteristic chair and boat conformations of the six-membered rings in the ursane skeleton lead to specific and predictable NOE interactions.

Conclusion

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically isolating the compound and then meticulously analyzing its spectroscopic data, its complex three-dimensional structure can be confidently determined. This guide provides a robust framework for researchers and scientists engaged in the fascinating and challenging field of natural product chemistry.

References

-

Aquino, R., De Simone, F., Vincieri, F. F., & Pizza, C. (1990). New polyhydroxylated triterpenes from Uncaria tomentosa. Journal of Natural Products, 53(3), 559-564. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

He, X. F., et al. (2022). Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity. Phyton, 91(8), 1805-1816. [Link]

-

Geng, C. A., et al. (2017). (±)-Uncarilins A and B, dimeric isoechinulin-type alkaloids from Uncaria rhynchophylla. Journal of Natural Products, 80(4), 959-964. [Link]

-

Zhang, J. G., et al. (2017). Chemical and biological comparison of different sections of Uncaria rhynchophylla (Gou-Teng). European Journal of Mass Spectrometry, 23(1), 11-21. [Link]

Sources

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Preamble: Navigating the Frontier of Novel Triterpenoid Research

The compound this compound represents a specific molecular entity within the vast and pharmacologically significant class of ursane-type pentacyclic triterpenoids. As of the current scientific landscape, this particular structure is not widely documented in peer-reviewed literature, suggesting its status as either a novel discovery or a rare natural product derivative. This guide, therefore, is structured as a proactive research and development blueprint. It is designed for researchers, medicinal chemists, and drug development professionals to systematically uncover the mechanism of action (MoA) of this compound.

Part 1: Foundational Analysis and Hypothesis Formulation

The Ursane Scaffold: A Privileged Structure in Pharmacology

The core of the target molecule is the ursane skeleton, a pentacyclic triterpenoid structure renowned for its diverse biological activities. Compounds built on this scaffold, such as Ursolic Acid and Asiatic Acid, are known to exhibit potent anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties. The specific bioactivity is dictated by the type, number, and stereochemical orientation of functional groups attached to the core rings.

Structure-Activity Relationship (SAR) Insights and Primary Hypothesis

The name "this compound" provides critical clues:

-

-oic acid at C-28: The carboxylic acid group is a common feature in bioactive triterpenoids and is often crucial for activity, potentially serving as a key binding anchor to target proteins.

-

Dihydroxy at C-3 and C-19: The hydroxyl groups, particularly the one at C-3, are known to be important for the anti-inflammatory and anti-proliferative effects of many triterpenoids.

-

Dioxo at C-6 and C-23: The presence of two keto (oxo) groups suggests a high degree of oxidation. These electron-withdrawing groups can significantly modulate the molecule's electronic profile and its interaction with cellular targets, potentially enhancing its potency or altering its selectivity.

Primary Hypothesis: Based on the prevalence of anti-inflammatory and anti-cancer activity in this compound class, we hypothesize that this compound functions as a potent inhibitor of pro-inflammatory signaling pathways, with a primary focus on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is a central mediator of inflammation and is frequently dysregulated in chronic inflammatory diseases and various cancers, making it a highly relevant target.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Hypothesized Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the title compound.

Part 2: A Step-by-Step Experimental Guide for MoA Validation

This section outlines a logical, multi-tiered workflow designed to rigorously test our primary hypothesis. Each step is designed to be self-validating, providing clear go/no-go decision points.

Tier 1: Cellular Phenotype and Pathway Activity

The initial goal is to confirm that the compound has the predicted biological effect at a cellular level. We will use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard for studying inflammation.

Protocol 1: Assessing Anti-inflammatory Activity

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Cytotoxicity Assessment (MTT Assay):

-

Seed cells in a 96-well plate.

-

Treat with a concentration range of the compound (e.g., 0.1 µM to 100 µM) for 24 hours.

-

Add MTT reagent, incubate, and then solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine the concentration range that is non-toxic. This is critical to ensure subsequent results are not due to cell death.

-

-

Nitric Oxide (NO) Inhibition Assay:

-

Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture medium using the Griess reagent. A reduction in nitrite indicates anti-inflammatory activity.

-

-

Cytokine Measurement (ELISA):

-

Use the supernatants from the NO assay.

-

Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

-

Expected Data Output (Table Format):

| Compound Concentration (µM) | Cell Viability (% of Control) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) |

| 0 (Vehicle Control) | 100 | 0 | < 5 |

| 0 (LPS Control) | 98 ± 4 | 100 | 2500 ± 200 |

| 1 | 99 ± 3 | 85 ± 6 | 2100 ± 150 |

| 5 | 97 ± 5 | 55 ± 8 | 1300 ± 110 |

| 10 | 95 ± 4 | 25 ± 5 | 450 ± 50 |

| 25 | 92 ± 6 | 10 ± 3 | 150 ± 30 |

Data are hypothetical examples.

Tier 2: Molecular Mechanism Dissection

If Tier 1 results are positive (i.e., the compound reduces inflammatory markers), the next step is to probe the upstream signaling pathway—NF-κB.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).

-

Protein Extraction: Prepare cytoplasmic and nuclear protein extracts using a nuclear/cytoplasmic extraction kit.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Probe with primary antibodies against:

-

Phospho-IκBα (p-IκBα)

-

Total IκBα

-

NF-κB p65 (for both cytoplasmic and nuclear fractions)

-

Lamin B1 (nuclear marker)

-

β-actin (cytoplasmic loading control)

-

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

-

-

Analysis: A successful inhibitor should decrease the levels of p-IκBα, increase total IκBα in the cytoplasm, and reduce the amount of p65 in the nuclear fraction compared to the LPS-only control.

Protocol 3: NF-κB Reporter Gene Assay

-

Transfection: Transfect a cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.

-

Treatment and Stimulation: Treat the transfected cells with the compound, followed by stimulation with TNF-α (a potent NF-κB activator).

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla ratio indicates direct inhibition of the NF-κB pathway's transcriptional activity.

Tier 3: Direct Target Identification

Positive results in Tier 2 strongly support the hypothesis but do not prove direct binding. Tier 3 aims to identify the specific protein target.

Protocol 4: In Silico Molecular Docking

-

Target Selection: Based on our hypothesis, the primary target for docking is the IKKβ subunit of the IKK complex.

-

Modeling: Use computational software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose and affinity of the compound within the ATP-binding pocket of IKKβ. A high binding affinity (low docking score) and favorable interactions (e.g., hydrogen bonds with key residues) would provide strong theoretical support.

Protocol 5: Kinase Activity Assay

-

Assay Setup: Use a cell-free in vitro kinase assay kit for IKKβ.

-

Procedure: Incubate recombinant IKKβ enzyme with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of the compound.

-

Detection: Measure the amount of phosphorylated substrate, typically using a luminescence-based method. A dose-dependent decrease in substrate phosphorylation confirms direct enzymatic inhibition.

Experimental Workflow Diagram

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Part 3: Conclusion and Future Directions

This guide presents a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By progressing through the proposed tiers of experimentation—from cellular phenotype to molecular pathway analysis and direct target identification—researchers can build a robust, evidence-based understanding of how this novel compound exerts its biological effects.

Successful validation of the primary hypothesis would position this molecule as a promising lead for developing novel anti-inflammatory or anti-cancer therapeutics. Subsequent research should focus on lead optimization, pharmacokinetic and pharmacodynamic studies, and eventual validation in preclinical in vivo models of inflammatory disease or cancer.

References

-

Title: Ursolic acid and its derivatives: A review on their biological potentials. Source: Phytotherapy Research URL: [Link]

-

Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

-

Title: Asiatic Acid, a Pentacyclic Triterpene from Centella asiatica, Is a Direct Inhibitor of Nucleotide-Binding Domain and Leucine-Rich Repeat-Containing Protein 3 Inflammasome. Source: Journal of Natural Products URL: [Link]

-

Title: A review on the pharmacological and toxicological aspects of asiatic acid, a pentacyclic triterpenoid. Source: Journal of Ethnopharmacology URL: [Link]

A Comprehensive Technical Guide to the Discovery and Isolation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Ursane-Type Triterpenoid

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid belonging to the ursane family.[1] With the molecular formula C₃₀H₄₄O₆ and a molecular weight of approximately 500.67 g/mol , this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] As a member of the triterpenoid class, it is part of a large and structurally diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] This guide provides an in-depth overview of the discovery, natural sources, and a detailed methodology for the isolation and purification of this promising bioactive molecule.

Discovery and Natural Provenance

The discovery of this compound is rooted in the phytochemical investigation of medicinal plants, particularly those with a history of use in traditional medicine. This compound has been identified in plant species such as Uncaria tomentosa, commonly known as Cat's Claw, a woody vine native to the Amazon rainforest.[1] Seminal work by Aquino and colleagues in the early 1990s on the chemical constituents of Uncaria tomentosa led to the isolation and characterization of several new polyhydroxylated triterpenes, contributing significantly to the understanding of the plant's bioactive profile.[3][4] These studies laid the groundwork for further investigation into the pharmacological properties of these complex natural products.

Uncaria tomentosa has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[3] The identification of this compound and related triterpenoids within this plant provides a scientific basis for its ethnomedicinal applications.

A Step-by-Step Guide to Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that requires careful selection of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the isolation of ursane-type triterpenoids from plant materials, particularly from the Uncaria species.

Part 1: Extraction of Crude Triterpenoid Mixture

The initial step involves the extraction of the raw plant material to obtain a crude extract containing a mixture of secondary metabolites, including the target triterpenoid.

Rationale for Experimental Choices:

-

Solvent Selection: A moderately polar solvent like methanol or ethanol is chosen for the initial extraction. This choice is based on the principle of "like dissolves like." Triterpenoid acids, while having a large nonpolar carbon skeleton, possess polar functional groups (hydroxyls and a carboxylic acid) that make them amenable to extraction with alcohols.

-

Maceration: This technique is employed for its simplicity and effectiveness at room temperature, which minimizes the risk of thermal degradation of the target compound.

Experimental Protocol:

-

Preparation of Plant Material: Dried and powdered bark or leaves of Uncaria tomentosa are used as the starting material.

-

Maceration: The powdered plant material is submerged in 95% ethanol at a 1:10 (w/v) ratio.

-

Extraction: The mixture is agitated periodically and allowed to macerate for 72 hours at room temperature.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

Part 2: Liquid-Liquid Partitioning for Preliminary Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.

Rationale for Experimental Choices:

-

Solvent System: A common and effective solvent system for separating moderately polar compounds from a complex mixture is ethyl acetate and water. Ethyl acetate will preferentially dissolve the triterpenoid acids and other compounds of similar polarity, while more polar substances like sugars and some glycosides will remain in the aqueous phase.

Experimental Protocol:

-

Suspension: The crude ethanolic extract is suspended in distilled water.

-

Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned successively with an equal volume of ethyl acetate (3x).

-

Collection and Concentration: The ethyl acetate fractions are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a triterpenoid-enriched fraction.

Part 3: Chromatographic Purification

The final and most critical stage of isolation involves chromatographic techniques to separate the target compound from other structurally similar triterpenoids.

Rationale for Experimental Choices:

-

Column Chromatography: Silica gel is used as the stationary phase due to its ability to separate compounds based on polarity. A gradient elution is employed, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds with increasing polarity.

-

Preparative HPLC: For final purification, reversed-phase high-performance liquid chromatography is often necessary. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity.

Experimental Protocol:

A. Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) in a nonpolar solvent such as hexane.

-

Sample Loading: The triterpenoid-enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

B. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column and Mobile Phase: A preparative C18 HPLC column is used with a mobile phase consisting of a gradient of methanol and water, often with a small amount of acetic acid to ensure the carboxylic acid group remains protonated.

-

Injection and Elution: The semi-purified fraction from the previous step is dissolved in methanol and injected onto the column. A gradient elution program is run to achieve fine separation.

-

Fraction Collection: Fractions corresponding to the peak of the target compound are collected.

-

Final Concentration: The solvent is removed from the collected fractions to yield the pure this compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Key Spectroscopic Data:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₀H₄₄O₆.

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching for the ketone and carboxylic acid, and C=C stretching for the alkene in the ursane skeleton.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Shows the number of carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, olefinic).

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex triterpenoid structure.

-

While detailed, publicly available spectral data for this specific compound is limited, the structural features are consistent with those reported for other polyhydroxylated ursane-type triterpenes isolated from Uncaria tomentosa.

Caption: Chemical structure of this compound.

Biological Activities and Therapeutic Potential

This compound is considered a bioactive compound with potential applications in drug development.[2] Research suggests that its mode of action may involve the modulation of multiple biochemical pathways, including those related to inflammation and cell proliferation.[2]

The potential therapeutic applications that have been suggested for this compound include:

-

Anti-inflammatory: As evidenced by the traditional use of Uncaria tomentosa, triterpenoids from this plant are believed to possess anti-inflammatory properties.[3]

-

Anti-cancer: Many ursane-type triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.

-

Anti-microbial: The compound may also exhibit activity against certain microorganisms.[2]

It is important to note that while the general biological activities of this class of compounds are recognized, specific quantitative data, such as IC₅₀ values for this compound, are not widely available in the current literature. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

This compound represents a compelling natural product with the potential for further development as a therapeutic agent. This guide has provided a comprehensive overview of its discovery, natural origins, and a detailed, rationalized protocol for its isolation and purification. The methodologies described herein, rooted in established principles of natural product chemistry, offer a solid foundation for researchers and scientists seeking to work with this and other related ursane-type triterpenoids. Future investigations focused on elucidating its specific mechanisms of action and quantifying its biological activities will be crucial in unlocking the full therapeutic potential of this intricate natural molecule.

References

-

CABI Digital Library. (2022). Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity. Retrieved from [Link]

-

Aquino, R., De Feo, V., De Simone, F., Pizza, C., & Cirino, G. (1991). Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa. Journal of Natural Products, 54(2), 453–459. Retrieved from [Link]

-

Termedia. (2010). The in vitro effect of Uncaria tomentosa water and ethanol extract on the metabolic activity of blood granulocytes in mice. Retrieved from [Link]

-

Keplinger, K., Laus, G., Wurm, M., Dierich, M. P., & Teppner, H. (1999). Uncaria tomentosa (Willd.) DC.—Ethnomedicinal use and new pharmacological, toxicological and botanical results. Journal of Ethnopharmacology, 64(1), 23-34. Retrieved from [Link]

-

Aguilar, J. L., Rojas, P., Marcelo, A., Plaza, A., Bauer, R., Reininger, E., Klaas, C. A., & Merfort, I. (2002). Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae). Journal of Ethnopharmacology, 81(2), 271–276. Retrieved from [Link]

-

MDPI. (2023). Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CABI Digital Library. (2016). Uncaria tomentosa and Uncaria guianensis an agronomic history to be written — REVIEW —. Retrieved from [Link]

Sources

- 1. This compound | C30H44O6 | CID 15460490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. materiamedicaresource.wordpress.com [materiamedicaresource.wordpress.com]

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid biosynthetic pathway

An In-depth Technical Guide to the Biosynthetic Pathway of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Executive Summary

This compound is a complex, highly oxygenated pentacyclic triterpenoid of the ursane class.[1] Compounds of this family, such as the parent compound ursolic acid, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Understanding the intricate biosynthetic pathway of these specialized metabolites is paramount for their sustainable production through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the known and putative biosynthetic steps leading to this compound, details the key enzyme families involved, outlines standard experimental protocols for pathway elucidation, and offers insights for researchers in natural product chemistry and drug development.

Chapter 1: The Core Biosynthetic Pathway: From Acetyl-CoA to the Ursane Skeleton

The biosynthesis of all ursane-type triterpenoids originates from the ubiquitous mevalonate (MVA) pathway in the plant cell cytoplasm and endoplasmic reticulum.[4] This foundational pathway constructs the universal C30 precursor, 2,3-oxidosqualene, which serves as the substrate for the cyclization reactions that generate the vast diversity of triterpenoid scaffolds.

The Mevalonate (MVA) Pathway and Squalene Formation

The pathway begins with the condensation of acetyl-CoA molecules to form isopentenyl pyrophosphate (IPP), the five-carbon building block of all isoprenoids.[4] Two molecules of farnesyl pyrophosphate (FPP), each formed from three IPP units, are joined in a head-to-head condensation by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[4]

Epoxidation to 2,3-Oxidosqualene

Squalene undergoes a critical activation step catalyzed by squalene epoxidase (SE) , also known as squalene monooxygenase. This enzyme introduces an epoxide ring, forming (3S)-2,3-oxidosqualene.[4] This reaction is a key rate-limiting and oxygen-dependent step in the overall biosynthesis of triterpenoids and sterols.[4]

Cyclization to α-Amyrin

The formation of the characteristic pentacyclic ursane skeleton is the defining step of this pathway and is catalyzed by a specific oxidosqualene cyclase (OSC) , namely α-amyrin synthase (α-AS) . The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of stereospecific cyclizations and rearrangements. This complex reaction proceeds through several carbocation intermediates, culminating in the formation of α-amyrin, the direct precursor to all ursane-type triterpenoids.[5]

Chapter 2: Post-Cyclization Tailoring: The Path to the Final Compound

The α-amyrin scaffold serves as a platform for extensive chemical decoration, primarily through oxidation reactions catalyzed by Cytochrome P450 monooxygenases (P450s).[6][7] These modifications are critical for the biological activities of the resulting compounds.

Formation of Ursolic Acid: The C-28 Oxidation Cascade

A key intermediate for many bioactive ursane triterpenoids is ursolic acid. Its formation from α-amyrin involves a three-step oxidation cascade at the C-28 methyl group. This sequence is catalyzed by multifunctional P450 enzymes, predominantly from the CYP716A subfamily .[5][8][9]

-

Hydroxylation : The C-28 methyl group of α-amyrin is first hydroxylated to form uvaol.

-

Oxidation to Aldehyde : The C-28 alcohol is further oxidized to an aldehyde, yielding ursolic aldehyde.

-

Oxidation to Carboxylic Acid : The final oxidation of the aldehyde group produces the C-28 carboxylic acid, ursolic acid.

Putative Pathway to this compound

The precise enzymatic steps converting ursolic acid (or a related intermediate) to this compound have not been fully elucidated. However, based on the known catalytic functions of P450 enzymes in triterpenoid biosynthesis, a putative pathway can be proposed. These reactions likely involve several distinct P450s, each exhibiting high regio- and stereo-specificity. The order of these steps may vary.

-

C-19 Hydroxylation : An α-hydroxylation at the C-19 position is a required step. While the specific enzyme is unknown, various P450s are known to hydroxylate unactivated carbon centers on the triterpene skeleton.[10][11]

-

C-6 Oxidation : The formation of a ketone at C-6 likely proceeds via an initial hydroxylation by a P450, followed by a subsequent oxidation. A P450 from the CYP716E subfamily has been shown to catalyze C-6β hydroxylation of β-amyrin, suggesting that enzymes from this family could be involved.[9]

-

C-23 Oxidation : The C-23 methyl group must be oxidized to a carbonyl group (likely an aldehyde, forming a dioxo structure with C-6). P450s from the CYP714 family have been characterized as multifunctional triterpenoid C-23 oxidases, capable of oxidizing the C-23 methyl group.[12]

Sources

- 1. C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Ursolic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 9. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Research Primer on the Therapeutic Potential of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Targeting Metabolic and Inflammatory Pathways

Abstract

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid of the ursane class, a chemical family renowned for its diverse pharmacological activities.[1] Despite its well-defined structure, specific biological data for this particular molecule remains sparse in the public domain. This technical guide addresses this knowledge gap by constructing a robust, data-driven framework for its therapeutic investigation. By analyzing evidence from close structural analogs and the broader class of ursane triterpenoids, we posit that the most promising therapeutic avenue for this compound lies not in direct cytotoxicity, but in the modulation of metabolic and inflammatory diseases. We identify Protein Tyrosine Phosphatase 1B (PTP1B) as its primary putative target, a key negative regulator in insulin and leptin signaling implicated in type 2 diabetes and obesity.[2][3][4] As a secondary exploratory target, we examine the canonical NF-κB signaling pathway , a central mediator of inflammation that is frequently inhibited by triterpenoids.[1][5][6] This guide provides the scientific rationale, detailed experimental protocols, and workflow visualizations necessary for researchers to systematically validate these hypotheses and unlock the therapeutic potential of this molecule.

Introduction to this compound

Chemical Identity and Natural Occurrence

This compound belongs to the ursane-type pentacyclic triterpenoid family. Its rigid five-ring scaffold is decorated with multiple functional groups—hydroxyls, ketones, and a carboxylic acid—that create a distinct stereochemical and electronic profile, which is critical for its interaction with biological targets. This compound has been reported in plants such as Uncaria tomentosa.[7]

-

Molecular Formula: C₃₀H₄₄O₆

-

Core Scaffold: Ursane

-

Key Functional Groups: 2x Hydroxyl, 2x Ketone, 1x Carboxylic Acid

The Rationale for a Structurally-Informed Investigative Approach

The direct study of this compound is limited. However, the principle of structure-activity relationships (SAR) provides a powerful tool for inferring its likely biological functions. Minor modifications to the triterpenoid scaffold can significantly alter therapeutic activity. For instance, a structurally related compound, 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid, showed no significant inhibitory activity against liver or breast cancer cell lines, suggesting that direct cytotoxicity may not be its primary mechanism of action. In contrast, other analogs have demonstrated potent inhibition of specific enzymes involved in metabolic signaling. This guide leverages such comparative data to build a logical, testable hypothesis for the title compound.

Primary Putative Target: Protein Tyrosine Phosphatase 1B (PTP1B)

The Role of PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[2][7] It functions as a key negative regulator of the insulin and leptin signaling pathways.[4] Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a downstream cascade through Insulin Receptor Substrate (IRS) proteins that ultimately leads to glucose uptake.[8][9] PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and IRS-1, thereby dampening the signal and promoting insulin resistance.[3][10] Consequently, inhibitors of PTP1B are sought after as they can enhance insulin sensitivity and improve glucose homeostasis.[11][12][13]

Evidence from Structural Analogs

The most compelling case for investigating this compound as a PTP1B inhibitor comes from studies on compounds with nearly identical scaffolds. Natural products, including triterpenoids, have been a rich source of PTP1B inhibitors.[14][15] The structural similarity to known triterpenoid inhibitors of PTP1B strongly suggests that the title compound warrants investigation for this activity. The specific arrangement of hydroxyl and oxo groups may facilitate unique interactions with the PTP1B active site or allosteric sites.

Mechanistic Hypothesis

We hypothesize that this compound acts as a PTP1B inhibitor. The carboxylic acid moiety at C-28 could anchor the molecule to positively charged residues in the enzyme's active site, while the hydroxyl and ketone groups could form specific hydrogen bonds, enhancing binding affinity and selectivity.

Experimental Validation Workflow: PTP1B Enzymatic Assay

To validate this primary hypothesis, a direct enzymatic inhibition assay is the logical first step. The most common and robust method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce a yellow-colored product that can be quantified spectrophotometrically.[16][17][18][19]

Caption: Workflow for determining the PTP1B inhibitory activity.

This protocol outlines the essential steps for determining the IC₅₀ value of a test compound against PTP1B.[19][20]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT.

-

PTP1B Enzyme: Recombinant human PTP1B, diluted in cold Assay Buffer to a final concentration that yields a linear reaction rate (e.g., 0.1-0.5 ng/µL).

-

Substrate: p-nitrophenyl phosphate (pNPP), prepared as a 100 mM stock in water and diluted in Assay Buffer to a final concentration near its Kₘ value (typically 1-2 mM).

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

-

Stop Solution: 1 M NaOH.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of the serially diluted test compound or DMSO (for vehicle control and no-inhibitor wells).

-

Add 48 µL of the diluted PTP1B enzyme solution to each well. Include "no enzyme" blank wells containing only Assay Buffer.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the pNPP substrate solution to all wells. The final reaction volume is 100 µL.

-

Incubate the plate at 37°C for 30 minutes. Ensure the reaction proceeds within the linear range by performing a time-course experiment during optimization.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

-

Data Analysis:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Subtract the average absorbance of the "no enzyme" blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Abs_inhibitor / Abs_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Secondary & Exploratory Targets in Inflammation

The Anti-inflammatory Potential of Ursane Triterpenoids

A vast body of literature demonstrates the anti-inflammatory properties of pentacyclic triterpenoids.[21][22] These molecules often exert their effects by intervening in key inflammatory signaling cascades, most notably the Nuclear Factor kappa-B (NF-κB) pathway.[6][23]

Putative Target Pathway: NF-κB Signaling

NF-κB is a master transcriptional regulator of inflammation.[1][24][25] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[26] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[27] Many triterpenoids, including those of the ursane type, have been shown to inhibit this pathway, often by targeting the IKK complex.[5][23]

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity and indirectly assess NF-κB inhibition is to measure the production of nitric oxide (NO) in macrophage cells stimulated with LPS.[28][29][30][31] LPS-induced iNOS expression is heavily dependent on NF-κB, making NO production a reliable downstream marker of pathway activation.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Remove the culture medium.

-

Add fresh, serum-free medium containing various concentrations of the test compound (prepared from a DMSO stock, ensuring the final DMSO concentration is ≤ 0.1%).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells with cells + medium only (negative control) and cells + LPS only (positive control).

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation with LPS, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

Parallel Cytotoxicity Assay:

-

It is crucial to run a parallel MTT or similar viability assay to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

-

Re-evaluating the Anticancer Potential

A Contrasting Finding and the Importance of Direct Cytotoxicity Assays

As previously noted, a close structural analog of the title compound was found to have an IC₅₀ value greater than 100 µg/mL against HepG2 and MCF-7 cancer cell lines. This suggests that the compound is unlikely to be a potent, broadly cytotoxic agent. To confirm this for this compound, a standard cytotoxicity assay is an essential component of its initial characterization.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[32] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[33][34]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-only (DMSO) controls.

-

-

MTT Incubation:

-

Remove the treatment media and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Read the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, the concentration of compound that reduces cell viability by 50%.

-

Summary and Future Directions

While direct biological data for this compound is scarce, a rigorous, hypothesis-driven approach based on its chemical structure and the known activities of its analogs provides a clear path for investigation. The evidence strongly suggests that its therapeutic potential is more likely to be realized in the context of metabolic and inflammatory disorders than in oncology.

The primary hypothesis is that this compound functions as an inhibitor of PTP1B , which can be directly tested via enzymatic assays. The secondary hypothesis points towards the inhibition of the NF-κB pathway , which can be efficiently screened using a nitric oxide production assay in macrophages. A foundational cytotoxicity screen (MTT assay) should be performed to confirm the lack of broad cytotoxic effects.

Caption: Summary of the proposed multi-target therapeutic potential.

Future research should prioritize these targeted assays. Positive results would warrant progression to cell-based models of insulin signaling (e.g., Akt phosphorylation assays) and eventually to in vivo animal models of diabetes, obesity, and inflammation to fully elucidate the pharmacological profile of this promising natural product.

References

-

Liu, H., Wang, X., Wang, Y., & Yang, L. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

De-Paula, V. F., & De-Melo, F. M. (2018). Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer's Therapy? Frontiers in Molecular Neuroscience, 11, 197. [Link]

-

Ménasché, G., & Kinet, J. P. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 532. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 16, 2026, from [Link]

-

Pérez-Jiménez, E., & Pérez-Márquez, M. (2002). Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities. Journal of Internal Medicine, 251(6), 467-475. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 16, 2026, from [Link]

-

Gao, Y., & Horvath, T. L. (2022). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Journal of Physiology and Biochemistry, 78(2), 307-322. [Link]

-

Kumar, S., & Singh, R. (2020). Protein Tyrosine Phosphatase (PTP1B): A promising Drug Target Against Life-threatening Ailments. Current Molecular Pharmacology, 13(1), 17-30. [Link]

-

González-Rodríguez, A., & Rondinone, C. M. (2010). Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice. Diabetes, 59(2), 385-394. [Link]

-

Galic, S., Klingler-Hoffmann, M., Fodero-Tavoletti, M. T., Puryer, M. A., Meng, T. C., Tonks, N. K., & Tiganis, T. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology, 25(2), 819-829. [Link]

-

Zhang, S., & Zhang, Z. Y. (2011). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta Pharmacologica Sinica, 32(10), 1245-1266. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Wang, J., & Chen, K. (2015). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Advances, 5(25), 19195-19207. [Link]

-

Zhang, Z. Y. (2001). Protein-tyrosine phosphatase 1B as a potential drug target for obesity. Current pharmaceutical design, 7(11), 1025-1036. [Link]

-

Sethi, G., & Ahn, K. S. (2007). Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid. The Journal of biological chemistry, 282(22), 16131-16141. [Link]

-

González-Rodríguez, A., & Valenzuela, R. (2022). Protein tyrosine phosphatase 1B (PTP1B) as a potential therapeutic target for neurological disorders. Biomedicine & Pharmacotherapy, 155, 113709. [Link]

-

Medina-Franco, J. L., & Yoo, J. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Chemistry, 11, 1269309. [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved January 16, 2026, from [Link]

-

Chen, L., & Li, J. (2011). PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro. Molecular biology reports, 38(8), 5277-5284. [Link]

-

Shih, R. H., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

-

Li, Y., & Liu, Y. (2023). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. International journal of biological macromolecules, 242(Pt 2), 125292. [Link]

-

Bishayee, A., & Sethi, G. (2016). Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential. Anti-cancer agents in medicinal chemistry, 16(10), 1248-1268. [Link]

-

Aiello, A., & Fattorusso, E. (2022). Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs. Marine Drugs, 20(3), 195. [Link]

-

Zabolotny, J. M., & Kim, Y. B. (2001). Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice. The Journal of clinical investigation, 108(8), 1147-1156. [Link]

-

Abbkine. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved January 16, 2026, from [Link]

-

Allali-Hassani, A., & Distefano, M. D. (2012). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. ACS chemical biology, 7(6), 1057-1065. [Link]

-

Yadav, V. R., & Prasad, S. (2015). Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. PloS one, 10(5), e0125709. [Link]

-

Salminen, A., & Lehtonen, M. (2012). Terpenoids: natural inhibitors of NF-kB signaling with anti-inflammatory and anticancer potential. Cellular and Molecular Life Sciences, 69(11), 1903-1915. [Link]

-

Yadav, V. R., & Prasad, S. (2015). Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. PloS one, 10(5), e0125709. [Link]

-

ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

-

Su, J. H., & Sheu, J. H. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 15(10), 307. [Link]

-

ResearchGate. (n.d.). Protein tyrosine phosphatase: Enzymatic assays. Retrieved January 16, 2026, from [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 133-142). Humana Press. [Link]

-

BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved January 16, 2026, from [Link]

-

Kim, J. H., & Lee, J. Y. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 435-439. [Link]

-

Kim, J. E., & Lee, K. W. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 26(21), 6643. [Link]

Sources

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.foxchase.org [profiles.foxchase.org]

- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Tyrosine Phosphatase (PTP1B): A promising Drug Target Against Life-threatening Ailments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - ProQuest [proquest.com]

- 11. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 16. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioassaysys.com [bioassaysys.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Terpenoids: natural inhibitors of NF-[kappa]B signaling with anti-inflammatory and anticancer potential - ProQuest [proquest.com]

- 22. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 25. scispace.com [scispace.com]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

- 27. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. thaiscience.info [thaiscience.info]

- 29. mdpi.com [mdpi.com]

- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. clyte.tech [clyte.tech]

- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. broadpharm.com [broadpharm.com]

A Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid: A Triterpenoid from Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane class, a family of natural products with a rich history in traditional medicine and significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of this compound, navigating its origins in traditional herbal remedies, its physicochemical properties, and its anticipated pharmacological activities. Due to the limited direct research on this specific molecule, this guide employs a comparative-evidence approach, drawing upon the extensive scientific literature for structurally analogous and well-characterized ursane-type triterpenoids, such as ursolic acid and corosolic acid. We will delve into the probable mechanisms of action, detailed experimental protocols for isolation and bioactivity assessment, and future research directions to unlock the full therapeutic potential of this promising natural product.

Introduction: The Ursane Triterpenoid Scaffolding in Drug Discovery